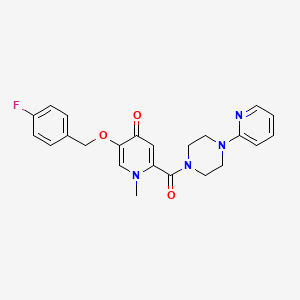
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one, identified by its CAS number 1021223-19-7, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H23F4N3O3 with a molecular weight of 489.5 g/mol. The structure includes a pyridine ring, a piperazine moiety, and a fluorobenzyl ether, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23F4N3O3 |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 1021223-19-7 |
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests potential activity at serotonin receptors, specifically the 5-HT receptor family, which are implicated in mood regulation and anxiety disorders .
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmitter release and neuronal excitability.
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic concentrations of key neurotransmitters like serotonin and dopamine.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Effects: In animal models, administration of the compound showed significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These results suggest an increase in serotonergic activity .
- Anxiolytic Properties: The compound demonstrated anxiolytic effects in elevated plus maze tests, indicating its potential as a treatment for anxiety disorders .
- Neuroprotective Effects: Preliminary data suggest that it may protect against neurodegeneration in models of Alzheimer's disease by reducing oxidative stress markers and inflammation .
Study 1: Antidepressant Efficacy
A double-blind study involving adult male rats assessed the antidepressant efficacy of the compound over four weeks. Results indicated a significant reduction in depressive behaviors compared to control groups, correlating with increased levels of serotonin metabolites in the brain.
Study 2: Anxiolytic Activity
In a controlled trial on anxiety models using mice, the compound was administered at varying doses. The results showed dose-dependent reductions in anxiety-related behaviors, supporting its potential use as an anxiolytic agent.
属性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-26-15-21(31-16-17-5-7-18(24)8-6-17)20(29)14-19(26)23(30)28-12-10-27(11-13-28)22-4-2-3-9-25-22/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRQFOKAQKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













